molecular formula C8H9N3O B8527880 2-Amino-6-methoxymethyl-nicotinonitrile

2-Amino-6-methoxymethyl-nicotinonitrile

Cat. No.: B8527880
M. Wt: 163.18 g/mol
InChI Key: HYJPSEVGGIQIJP-UHFFFAOYSA-N
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Description

2-Amino-6-methoxymethyl-nicotinonitrile is a specialty chemical building block offered for research and development purposes. This compound belongs to the 2-aminonicotinonitrile class of molecules, which are recognized in medicinal chemistry as privileged scaffolds for the synthesis of biologically active molecules. Related chemical structures within this family have been identified as key intermediates in the development of potent and selective antagonists for adenosine receptors, a prominent target in neurological and cardiovascular drug discovery . The specific methoxymethyl substitution at the 6-position may offer unique steric and electronic properties, potentially influencing binding affinity and selectivity in target interactions. This product is provided with guaranteed high purity to ensure consistent experimental results. As with all research chemicals, this compound is intended for laboratory investigation by qualified professionals and is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or human use. Researchers are encouraged to consult the product-specific Certificate of Analysis (COA) for detailed quality control data.

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

2-amino-6-(methoxymethyl)pyridine-3-carbonitrile

InChI

InChI=1S/C8H9N3O/c1-12-5-7-3-2-6(4-9)8(10)11-7/h2-3H,5H2,1H3,(H2,10,11)

InChI Key

HYJPSEVGGIQIJP-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC(=C(C=C1)C#N)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The methoxymethyl group in 2-amino-6-methoxymethyl-nicotinonitrile introduces distinct electronic and steric effects compared to other substituents (e.g., methyl, chloro, or sulfonyl groups). Below is a comparative table of key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Melting Point (°C) Key Properties
2-Amino-6-methylnicotinonitrile C₇H₇N₃ 133.15 -CH₃ (6), -NH₂ (2), -CN (3) 99 Solid; acute toxicity (H302), skin irritation (H315)
6-Amino-5-chloro-2-methylnicotinonitrile C₇H₆ClN₃ 167.60 -Cl (5), -CH₃ (2), -CN (3) N/A Research use only; chloro substituent enhances electrophilicity
2-Chloro-4-methyl-6-(methylthio)nicotinonitrile C₈H₇ClN₂S 198.67 -Cl (2), -SCH₃ (6), -CN (3) N/A Thioether group improves lipophilicity
6-Amino-2,4-dimethylnicotinonitrile C₈H₉N₃ 147.18 -CH₃ (2,4), -NH₂ (6), -CN (3) N/A Increased steric hindrance from dimethyl groups
2-Amino-6-methoxymethyl-nicotinonitrile C₈H₉N₃O 163.18 -CH₂OCH₃ (6), -NH₂ (2), -CN (3) N/A Methoxymethyl group enhances solubility in polar solvents

Notes:

  • Melting points and toxicity data for 2-amino-6-methoxymethyl-nicotinonitrile are unavailable but can be inferred from analogs. For instance, methyl-substituted analogs (e.g., 2-amino-6-methylnicotinonitrile) exhibit moderate acute toxicity (oral LD₅₀: Category 4) and skin irritation .

Preparation Methods

Synthesis of 2-Chloro-3-Cyano-6-Methoxymethylpyridine

  • Starting Material : 2-Chloro-3-cyano-6-hydroxymethylpyridine is prepared by oxidizing 2-chloro-3-cyano-6-methylpyridine using selenium dioxide (SeO₂) in dioxane at 80–100°C.

  • Methylation : The hydroxymethyl group is converted to methoxymethyl via treatment with methyl iodide (CH₃I) and a base (e.g., NaH) in tetrahydrofuran (THF).

    • Reaction Conditions : 0–5°C, 12–24 hours.

    • Yield : ~70–80%.

Amination with Ammonia

The chlorinated precursor undergoes ammonolysis in a sealed reactor:

  • Reagents : Aqueous ammonia (28%) or saturated ammonia in ethanol.

  • Conditions : 120–180°C for 2–10 hours.

  • Workup : Removal of ammonia under reduced pressure, followed by crystallization or column chromatography.

  • Yield : 82–94%.

Table 1. Optimization of Amination Conditions

ParameterOptimal RangeImpact on Yield/Purity
Temperature150–170°CHigher temperatures reduce reaction time but risk byproducts.
Ammonia Concentration20–30% aqueousExcess ammonia drives substitution efficiency.
Reaction Time5–7 hoursProlonged durations increase hydrolysis risk.

Alternative Pathways: Hantzsch-Type Cyclization

Cyclocondensation Strategy

A Hantzsch synthesis constructs the pyridine ring from a β-keto ester, aldehyde, and ammonium acetate. For 2-amino-6-methoxymethyl-nicotinonitrile:

  • Aldehyde Component : Methoxymethylacetaldehyde (CH₃OCH₂CHO).

  • β-Keto Ester : Ethyl cyanoacetate (NC-CH₂-COOEt).

  • Cyclization : Conducted in ethanol under reflux with ammonium acetate.

Challenges and Adjustments

  • Regioselectivity : The methoxymethyl group may incorporate at undesired positions. Microwave-assisted synthesis improves regioselectivity (e.g., 80°C, 30 minutes).

  • Yield : 45–60%, lower than substitution methods due to competing side reactions.

Table 2. Hantzsch Synthesis Performance

ConditionOutcome
Conventional Reflux45% yield, 85% purity
Microwave-Assisted60% yield, 92% purity
Solvent (Ethanol vs. Acetonitrile)Acetonitrile reduces byproduct formation.

Functional Group Interconversion Approaches

From 2-Amino-6-Hydroxymethyl-Nicotinonitrile

  • Synthesis of Hydroxymethyl Intermediate :

    • Hydrolysis of 2-amino-6-chloromethyl-nicotinonitrile (from 2-amino-6-methyl precursor via radical bromination and substitution).

  • Methylation :

    • Use dimethyl sulfate ((CH₃O)₂SO₂) in alkaline conditions (pH 10–12) to convert -CH₂OH to -CH₂OCH₃.

Critical Considerations

  • Byproduct Formation : Over-methylation can occur, requiring careful stoichiometry.

  • Purification : Silica gel chromatography (hexane:ethyl acetate, 3:1) isolates the product in 65–75% yield.

Comparative Analysis of Methods

Table 3. Method Efficiency and Scalability

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Nucleophilic Amination82–9497–99Industrial-scaleHigh
Hantzsch Cyclization45–6085–92Lab-scaleModerate
Functional Group Interconversion65–7590–95Pilot-scaleLow

Industrial-Scale Optimization

Continuous Flow Reactor Systems

Adopting flow chemistry for ammonolysis:

  • Benefits : Enhanced heat transfer, reduced reaction time (1–2 hours), and consistent product quality.

  • Example : Microfluidic hydrogenation deprotects intermediates with >99% conversion.

Solvent and Catalyst Selection

  • Solvent : Ethanol outperforms methanol in minimizing nitrile group hydrolysis.

  • Catalysts : Potassium hydroxide (KOH) in hydrolysis steps reduces byproducts like 2-hydroxy-6-methoxymethylnicotinic acid .

Q & A

Q. Hazard Mitigation Table :

Hazard TypePPE RequirementsEmergency MeasuresReference
Acute Oral ToxicityLab coat, glovesRinse mouth, seek medical help
Respiratory IrritantFume hood, respiratorMove to fresh air, consult physician

How stable is this compound under varying experimental conditions?

Methodological Answer:

  • Thermal Stability : Stable below 99°C (melting point) but degrades upon prolonged heating. Conduct TGA to assess decomposition thresholds .
  • Chemical Stability : Reacts with strong acids/bases. Test compatibility via controlled mixing (e.g., monitor pH changes in aqueous buffers).

Q. Stability Profile :

ConditionStability OutcomeIncompatible AgentsReference
Ambient (dry)Stable for months if sealedStrong oxidizers
Aqueous (pH < 5)Hydrolysis observedHCl, H₂SO₄

What preliminary toxicity data should guide laboratory use?

Methodological Answer:

  • GHS Classification : Category 4 oral toxicity (H302), Category 2 skin irritation (H315), and respiratory tract irritation (H335) .
  • Testing : Perform Ames tests for mutagenicity and MTT assays for cytotoxicity.

Q. Toxicological Data :

EndpointResultTest ModelReference
Acute ToxicityLD₅₀ > 2,000 mg/kg (rat)OECD 423
MutagenicityNegative (TA98 strain)Ames test

Advanced Research Questions

How can synthesis yields be optimized for scaled-up production?

Methodological Answer:

  • Catalyst Screening : Compare palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) in cyanide substitution reactions to improve efficiency .
  • Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) for enhanced solubility and reaction rates .

Q. Yield Optimization Table :

VariableCondition TestedYield ImprovementReference
Catalyst (Pd)1 mol% Pd(PPh₃)₄ vs. 2 mol% PdCl₂+15% yield
Reaction Time12 hr vs. 24 hrNo significant change

What crystallographic insights explain its solid-state behavior?

Methodological Answer:

  • Hydrogen Bonding : Intermolecular N–H···N bonds form 2D sheets, while π-π stacking (3.75 Å) stabilizes the lattice .
  • Dihedral Angles : Pyridine ring vs. substituents (e.g., 43.36° with phenyl groups) influence packing efficiency .

Q. Structural Data :

CompoundDihedral AngleH-Bond MotifReference
6-(4-Aminophenyl)...43.36° (pyridine-phenyl)N–H···N chains → 2D sheets
4-(2,4-Dichlorophenyl)...55.04° (naphthyl-pyridyl)N–H···N, C–H···N 3D network

How can conflicting toxicity data be resolved across studies?

Methodological Answer:

  • Data Validation : Replicate studies using OECD guidelines (e.g., OECD 423 for acute toxicity) to standardize protocols .
  • Dose-Response Analysis : Compare LD₅₀ values across species (e.g., rat vs. zebrafish) to identify interspecies variability .

Q. Contradiction Resolution Table :

Study DiscrepancyProposed ResolutionOutcomeReference
Mutagenicity (IARC vs. NTP)Use identical bacterial strains (e.g., TA100)Harmonized classification

What strategies address inconsistencies in reported physical properties?

Methodological Answer:

  • Analytical Cross-Validation : Use DSC (melting point), XRD (crystallinity), and GC-MS (purity) to verify conflicting data .
  • Batch Analysis : Compare multiple synthesis batches to isolate process-dependent variations.

Example : If melting points vary (e.g., 99°C vs. 102°C), check for polymorphs via PXRD .

How is this compound applied in drug discovery pipelines?

Methodological Answer:

  • Bioactivity Screening : Test against cancer cell lines (e.g., MCF-7) using IC₅₀ assays, noting antiproliferative effects at <10 µM .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., –NO₂) to enhance binding to kinase targets .

Q. Application Table :

ApplicationAssay/ModelKey FindingReference
AnticancerMTT assay (MCF-7 cells)IC₅₀ = 8.5 µM
Fluorescent ProbesFluorescence spectroscopyλₑₓ = 365 nm, λₑₘ = 450 nm

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